

Application of Diphenyl Sulfide in Agrochemical Synthesis: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Diprenyl Sulfide*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various agrochemicals derived from diphenyl sulfide and its analogs. It is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new crop protection agents.

Introduction to Diphenyl Sulfide in Agrochemicals

Diphenyl sulfide [(C₆H₅)₂S], a simple diaryl sulfide, serves as a versatile building block and key intermediate in the synthesis of a diverse range of agrochemicals.^[1] Its structural motif is present in fungicides, insecticides, and herbicides, where the sulfur linkage often plays a crucial role in the molecule's biological activity. The phenyl rings can be readily functionalized, allowing for the fine-tuning of properties such as potency, selectivity, and environmental persistence.

Fungicidal Applications

Diphenyl sulfide derivatives have been extensively explored for their antifungal properties, leading to the development of commercial fungicides. Two prominent examples are fenticonazole nitrate and edifenphos.

Fenticonazole Nitrate: A Broad-Spectrum Antimycotic

Fenticonazole nitrate is an imidazole derivative with a broad spectrum of activity against dermatophytes and yeasts.[2]

Mechanism of Action: Fenticonazole nitrate primarily inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. Additionally, it has been shown to block cytochrome oxidases and peroxidases.



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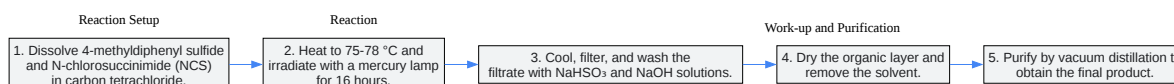
Mechanism of action of Fenticonazole Nitrate.

Biological Activity Data:

Compound	Target Organism	Activity Metric	Value	Reference
Fenticonazole Nitrate	Candida albicans	MIC	0.125 - 0.25 µg/mL	[3]
Fenticonazole Nitrate	Candida glabrata	MIC	0.125 - 0.25 µg/mL	[3]
Fenticonazole Nitrate	Candida parapsilosis	MIC	0.03 - 0.06 µg/mL	[3]
Fenticonazole Nitrate	Candida tropicalis	MIC	0.06 - 0.125 µg/mL	[3]

Experimental Protocol: Synthesis of Fenticonazole Nitrate Intermediate (4-(Chloromethyl)phenyl)(phenyl)sulfane)

This protocol describes the synthesis of a key intermediate for fenticonazole nitrate, starting from 4-methyldiphenyl sulfide.



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Workflow for the synthesis of a Fenticonazole Nitrate intermediate.

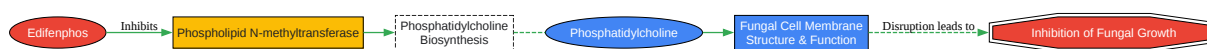
- Materials:
 - 4-Methyldiphenyl sulfide (1000 g)
 - N-Chlorosuccinimide (NCS) (701 g)
 - Carbon tetrachloride (CCl₄) (5 L)
 - 10% Sodium bisulfite (NaHSO₃) solution
 - 5% Sodium hydroxide (NaOH) solution
 - Anhydrous sodium sulfate (Na₂SO₄)
- Procedure:
 - To a 10 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 5 L of CCl₄, 1000 g of 4-methyldiphenyl sulfide, and 701 g of NCS.
 - Heat the mixture to 75-78 °C with stirring and irradiate with a mercury lamp for 16 hours.

- After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble solids.
 - Wash the filtrate sequentially with 5 L of 10% NaHSO₃ solution, 5 L of 5% NaOH solution, and twice with 5 L of water until neutral.
 - Dry the organic layer over 100 g of anhydrous Na₂SO₄ for 30 minutes.
 - Remove the solvent by rotary evaporation to yield a brown oil.
 - Purify the crude product by vacuum distillation, collecting the fraction at 152-160 °C (1 mmHg) to obtain 4-(chloromethyl)phenyl(phenyl)sulfane.
- Expected Yield: Approximately 86.4%.

Edifenphos: A Phosphorodithioate Fungicide

Edifenphos is an organophosphate fungicide primarily used to control rice blast disease caused by *Pyricularia oryzae*.

Mechanism of Action: Edifenphos inhibits the biosynthesis of phosphatidylcholine, a major component of fungal cell membranes. Specifically, it targets the enzyme phospholipid N-methyltransferase, disrupting membrane structure and function.



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Mechanism of action of Edifenphos.

Biological Activity Data:

Compound	Target Organism	Activity Metric	Value	Reference
Edifenphos	Pyricularia oryzae	ED ₅₀ (mycelial growth)	13 ppm	[4][5]
Edifenphos	Pyricularia oryzae	ED ₅₀ (phosphatidylcholine biosynthesis)	6 μM	[6]
Edifenphos	Botrytis fabae	ED ₅₀ (mycelial growth)	25 μM	[6]
Edifenphos	Fusarium graminearum	ED ₅₀ (mycelial growth)	190 μM	[6]

Experimental Protocol: Synthesis of O-Ethyl S,S-diphenyl phosphorodithioate (Edifenphos)

This protocol outlines a general method for the synthesis of edifenphos.

Step 1: Dithiophosphoric Acid Formation

1. React Phosphorus Pentasulfide with Phenol to form Diphenyl Dithiophosphoric Acid.

Step 2: Esterification

2. React Diphenyl Dithiophosphoric Acid with Ethanol to yield Edifenphos.

Purification

3. Purify the crude product (e.g., by distillation or chromatography).

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General workflow for the synthesis of Edifenphos.

- Materials:
 - Phosphorus pentasulfide (P₂S₅)
 - Phenol
 - Ethanol

- Appropriate solvent (e.g., toluene)
- Procedure:
 - Preparation of Diphenyl Dithiophosphoric Acid: In a suitable reaction vessel, react phosphorus pentasulfide with phenol in an appropriate solvent. The reaction is typically carried out at an elevated temperature.
 - Esterification: To the resulting diphenyl dithiophosphoric acid, add ethanol and continue the reaction, often in the presence of a catalyst or under conditions that drive the esterification to completion.
 - Work-up and Purification: After the reaction is complete, the mixture is worked up to remove byproducts and unreacted starting materials. Purification of the crude edifenphos can be achieved by methods such as vacuum distillation or column chromatography to obtain the final product of desired purity.

Insecticidal Applications

The diphenyl sulfide scaffold has also been incorporated into insecticides, such as certain meta-diamide derivatives.

Meta-Diamide Insecticides Containing a Sulfide Moiety

Recent research has focused on incorporating sulfide, sulfoxide, and sulfone groups into the structure of meta-diamide insecticides, which are known to act on the insect's nervous system.

Mechanism of Action: While the specific mode of action for all derivatives is not fully elucidated, many meta-diamide insecticides target the ryanodine receptor, leading to uncontrolled release of calcium and subsequent paralysis and death of the insect.

Biological Activity Data:

Compound ID	R ₁ Group	R ₂ Group	Target Organism	Activity Metric	Value	Reference
C-2	CH ₃	Br	Plutella xylostella	% Lethality @ 0.625 mg·L ⁻¹	60.00	[4]
C-3	CH ₃	Br	Plutella xylostella	% Lethality @ 0.625 mg·L ⁻¹	100.00	[4]
C-4	CH ₃	Br	Plutella xylostella	% Lethality @ 0.625 mg·L ⁻¹	80.00	[4]
D-2	CH ₃	Br	Plutella xylostella	% Lethality @ 0.625 mg·L ⁻¹	73.33	[4]
B-1	CH ₃	Br	Aphis craccivora	% Lethality @ 500 mg·L ⁻¹	100.00	[4]
C-2	CH ₃	Br	Aphis craccivora	% Lethality @ 500 mg·L ⁻¹	100.00	[4]
C-3	CH ₃	Br	Aphis craccivora	% Lethality @ 500 mg·L ⁻¹	100.00	[4]
D-2	CH ₃	Br	Aphis craccivora	% Lethality @ 500 mg·L ⁻¹	100.00	[4]

Experimental Protocol: General Synthesis of Sulfoxide and Sulfone Derivatives of Meta-Diamides

This protocol outlines the oxidation of a thioether-containing meta-diamide to its corresponding sulfoxide and sulfone.

- Materials:
 - Thioether-containing meta-diamide (1 mmol)
 - meta-Chloroperoxybenzoic acid (m-CPBA) (for sulfone) or Phenyliodine(III) diacetate (PIDA) (for sulfoxide)
 - Potassium carbonate (K_2CO_3) or Alumina (Al_2O_3)
 - 1,4-Dioxane or Dichloromethane (CH_2Cl_2)
 - Brine
- Procedure for Sulfoxide Synthesis:
 - Dissolve the thioether-containing meta-diamide (1 mmol) in 10 mL of 1,4-dioxane.
 - Add PIDA (3 mmol) and Al_2O_3 (1 mmol).
 - Heat the mixture to reflux and stir for 6 hours, monitoring the reaction by TLC.
 - After completion, concentrate the mixture and dissolve the residue in 20 mL of CH_2Cl_2 .
 - Wash the organic phase with brine and dry over Na_2SO_4 .
 - Purify the product by column chromatography.^[7]
- Procedure for Sulfone Synthesis:
 - Dissolve the thioether-containing meta-diamide (1 mmol) in 10 mL of 1,4-dioxane.
 - Add m-CPBA (3 mmol) and K_2CO_3 (1 mmol).
 - Heat the mixture to reflux and stir for approximately 4 hours, monitoring the reaction by TLC.
 - After completion, concentrate the mixture and dissolve the residue in 20 mL of CH_2Cl_2 .
 - Wash the organic phase with brine and dry over Na_2SO_4 .

- Purify the product by column chromatography.[7]

Herbicidal Applications

Diphenyl ether derivatives are a well-established class of herbicides, and the replacement of the ether linkage with a sulfide can lead to compounds with interesting herbicidal properties.

Mechanism of Action: Many diphenyl ether and related herbicides act as inhibitors of protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.[8][9][10]

Biological Activity Data:

Compound ID	Target Weed	Activity Metric	Value	Reference
Compound 5b	Velvetleaf	Herbicidal Activity	Good at 30-40 g/hm ²	[11]
Compound 5c	Velvetleaf	Herbicidal Activity	Good at 30-40 g/hm ²	[11]
Compound G4	PPO Inhibition	IC ₅₀	0.0468 μmol/L	[10]

Note: The provided protocols are generalized and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

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